
Holmium--sulfanylidenemolybdenum (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Holmium–sulfanylidenemolybdenum (1/1) is a compound that combines the elements holmium and molybdenum with a sulfanylidenemolybdenum group. Holmium is a rare-earth element known for its magnetic properties, while molybdenum is a transition metal with significant industrial applications. The combination of these elements results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
The synthesis of Holmium–sulfanylidenemolybdenum (1/1) typically involves the reaction of holmium salts with molybdenum sulfide under controlled conditions. The reaction is carried out in a solvent medium, often at elevated temperatures to facilitate the formation of the desired compound. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.
Chemical Reactions Analysis
Holmium–sulfanylidenemolybdenum (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide, leading to the formation of oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride, resulting in the formation of reduced species.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with different atoms or groups, often using halogens or other reactive species.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Holmium–sulfanylidenemolybdenum (1/1) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and polymerization processes.
Biology: The compound’s unique properties make it useful in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing into its potential use in targeted drug delivery systems and cancer treatment due to its magnetic properties.
Industry: It is utilized in the production of high-strength alloys and as a component in advanced electronic devices.
Mechanism of Action
The mechanism by which Holmium–sulfanylidenemolybdenum (1/1) exerts its effects involves its interaction with molecular targets and pathways. In biological systems, the compound’s magnetic properties allow it to influence cellular processes and signaling pathways. Its ability to generate reactive oxygen species (ROS) under certain conditions also contributes to its biological activity.
Comparison with Similar Compounds
Holmium–sulfanylidenemolybdenum (1/1) can be compared with other similar compounds, such as:
Holmium oxide: Known for its use in lasers and glass coloring.
Molybdenum disulfide: Widely used as a lubricant and in lithium-ion batteries.
Holmium–molybdenum alloys: Used in high-strength materials and magnetic applications.
The uniqueness of Holmium–sulfanylidenemolybdenum (1/1) lies in its combination of magnetic and catalytic properties, making it a versatile compound for various applications.
Properties
CAS No. |
63919-68-6 |
|---|---|
Molecular Formula |
HoMoS |
Molecular Weight |
292.95 g/mol |
IUPAC Name |
holmium;sulfanylidenemolybdenum |
InChI |
InChI=1S/Ho.Mo.S |
InChI Key |
UXWSWOKHOLPTNP-UHFFFAOYSA-N |
Canonical SMILES |
S=[Mo].[Ho] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


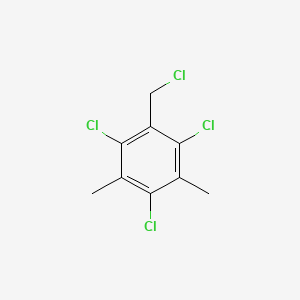
![N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14508994.png)
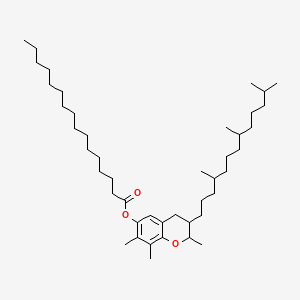

![3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid](/img/structure/B14509014.png)

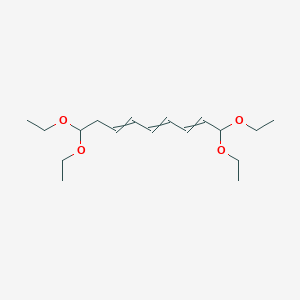
![(2E)-N-Cyclohexyl-7-oxabicyclo[4.1.0]heptan-2-imine](/img/structure/B14509027.png)
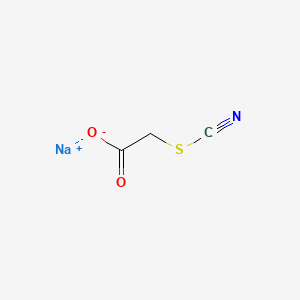

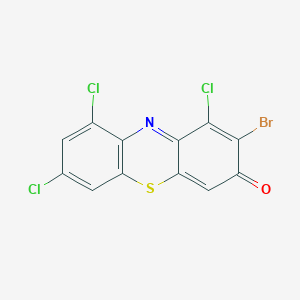
![2-Methyl-6,7,8,9-tetrahydropyrimido[1,2-a][1,3]diazepin-4(1H)-one](/img/structure/B14509040.png)
![{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane](/img/structure/B14509043.png)

